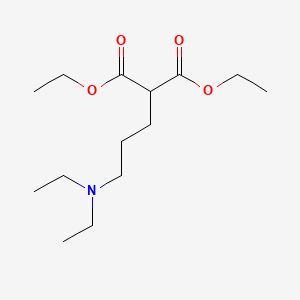

Diethyl (3-diethylaminopropyl)-malonate

Description

Historical Context and Evolution of Malonate Ester Chemistry

The journey of malonate ester chemistry began in the late 19th century with the discovery of the malonic ester synthesis. wikipedia.orguobabylon.edu.iqchemistrylearner.com This classical reaction involves the deprotonation of the acidic methylene (B1212753) proton of diethyl malonate, followed by alkylation with an alkyl halide. wikipedia.orgchemistnotes.com Subsequent hydrolysis and decarboxylation of the substituted malonic ester yield a carboxylic acid. chemistrylearner.comchemistnotes.com This synthetic sequence provided a reliable method for the preparation of a wide variety of substituted acetic acids. uobabylon.edu.iq

Over the decades, the scope of malonate chemistry has expanded dramatically. The fundamental reactivity of the active methylene group has been exploited in a vast number of synthetic transformations, including condensations, cyclizations, and Michael additions. nih.govaskfilo.com These reactions have enabled the synthesis of a diverse range of compounds, from pharmaceuticals and agrochemicals to complex natural products. askfilo.comontosight.ai

Significance of Substituted Malonates in Contemporary Organic Synthesis

Substituted malonates are highly valued intermediates in modern organic synthesis due to their versatility. nih.govaskfilo.com The presence of two ester groups allows for a variety of chemical manipulations. They can be selectively hydrolyzed, reduced, or converted to other functional groups. Furthermore, the ability to introduce a wide range of substituents at the central carbon atom makes them ideal starting materials for the construction of complex molecular architectures.

In medicinal chemistry, substituted malonates are frequently employed as precursors for the synthesis of biologically active molecules. ontosight.ainih.gov They are key building blocks in the synthesis of barbiturates, a class of drugs with sedative and hypnotic properties. wikipedia.orgchemistrylearner.com Additionally, they are used to prepare non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and anticoagulants. The ability to readily introduce diverse functional groups allows for the fine-tuning of the pharmacological properties of the final drug candidates. ontosight.ai

Rationale for Advanced Academic Research into Diethyl (3-diethylaminopropyl)-malonate Systems

While specific academic studies focusing solely on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known reactivity of its constituent functional groups and the broader interest in aminoalkyl-substituted compounds. The primary motivation for research into this molecule likely stems from its potential as a synthetic intermediate for novel compounds with interesting biological or material properties.

The key structural feature of this compound is the presence of a tertiary amine. This basic nitrogen atom can participate in a variety of chemical reactions and can also influence the molecule's biological activity. For instance, the amine group can be protonated to form a salt, which can alter its solubility and pharmacokinetic profile. It can also act as a nucleophile or a base in subsequent synthetic steps.

The combination of the malonate ester functionality with the diethylaminopropyl side chain creates a bifunctional molecule with several potential applications. It can be envisioned as a precursor for:

Novel Heterocyclic Compounds: The malonate portion can be used to construct a variety of ring systems, while the amino group can be incorporated into the heterocyclic framework or serve as a handle for further functionalization. nih.govnih.gov

Biologically Active Molecules: Many pharmaceuticals contain amino groups, which are often crucial for their interaction with biological targets. The diethylaminopropyl moiety could impart specific pharmacological properties to molecules derived from this malonate. ontosight.aiacs.org

Polymers and Materials Science: The bifunctional nature of the molecule could allow it to be used as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

Scope and Objectives of Scholarly Investigations on this compound

Based on the rationale outlined above, scholarly investigations into this compound would likely focus on several key areas:

Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound and its derivatives would be a primary objective. This could involve optimizing existing methods for the alkylation of diethyl malonate or exploring novel synthetic strategies.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of both the malonate and the amino functional groups would be essential. This would include studying its behavior in various condensation, cyclization, and substitution reactions.

Synthesis of Novel Compounds: A major focus would be the use of this compound as a building block for the synthesis of new molecules, particularly those with potential applications in medicinal chemistry and materials science.

Evaluation of Biological Activity: Once new compounds are synthesized, they would be screened for various biological activities. Given the presence of the aminoalkyl group, this could include assays for antimicrobial, anticancer, or central nervous system activity. nih.gov

The following table summarizes the key physicochemical properties of the parent compound, Diethyl Malonate, which provides a baseline for understanding its substituted derivatives.

| Property | Value |

| Chemical Formula | C₇H₁₂O₄ |

| Molar Mass | 160.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 199.3 °C |

| Density | 1.055 g/cm³ |

| Solubility in Water | Slightly soluble |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[3-(diethylamino)propyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-5-15(6-2)11-9-10-12(13(16)18-7-3)14(17)19-8-4/h12H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYNLPYSPJSYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 3 Diethylaminopropyl Malonate and Precursor Architectures

Classical Malonic Ester Synthesis Approaches for Alkylated Malonates

The cornerstone of synthesizing alkylated malonates is the classical malonic ester synthesis, a robust and well-established method for forming carbon-carbon bonds. This approach leverages the acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups, facilitating their removal by a base to form a stabilized enolate. rsc.org This nucleophilic enolate can then react with an electrophile, such as an alkyl halide, to yield the desired substituted malonic ester. libretexts.org

Alkylation Reactions of Diethyl Malonate with Amine-Containing Electrophiles

A primary route to Diethyl (3-diethylaminopropyl)-malonate involves the direct alkylation of diethyl malonate with an electrophile that already contains the diethylaminopropyl moiety. The key electrophile for this transformation is typically a 3-(diethylamino)propyl halide, such as 3-(diethylamino)propyl chloride or bromide.

The reaction proceeds by first treating diethyl malonate with a suitable base to generate the corresponding enolate. Common bases for this purpose include sodium ethoxide in ethanol. rsc.org The choice of an alkoxide base with the same alkyl group as the ester is crucial to prevent transesterification reactions. Once formed, the nucleophilic enolate attacks the 3-(diethylamino)propyl halide in a standard SN2 reaction, displacing the halide and forming the new carbon-carbon bond.

A significant challenge in this direct alkylation is the potential for the amine functionality in the electrophile to react with the alkyl halide, leading to the formation of quaternary ammonium (B1175870) salts as byproducts. Careful control of reaction conditions, such as temperature and the rate of addition, is necessary to minimize these side reactions.

Strategic Incorporations of Diethylaminopropyl Moieties via Carbon-Carbon Bond Formation

An alternative and often more controlled approach involves a two-step sequence. This strategy first introduces a propyl halide moiety onto the diethyl malonate, which is then followed by a nucleophilic substitution with diethylamine (B46881) to install the final functional group.

In the first step, diethyl malonate is deprotonated with a base like sodium ethoxide and then alkylated with a dihaloalkane, such as 1-bromo-3-chloropropane. This reaction selectively forms Diethyl (3-chloropropyl)malonate. The different reactivity of the bromine and chlorine atoms allows for a selective initial alkylation at the more reactive C-Br bond.

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| 1 | Diethyl malonate, 1-Bromo-3-chloropropane | NaOEt, Ethanol | Diethyl (3-chloropropyl)malonate | High |

| 2 | Diethyl (3-chloropropyl)malonate, Diethylamine | Heat, optional base | This compound | Good |

Advanced Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry has seen the advent of advanced catalytic methods that can offer more efficient and selective routes to complex molecules. While specific applications to this compound are not extensively documented, the principles of transition-metal catalysis and organocatalysis are applicable to the synthesis of functionalized malonates.

Transition-Metal Catalysis for Direct Functionalization (e.g., C-H Activation, Cross-Coupling)

Transition-metal catalysis provides powerful tools for the formation of C-C bonds, often with high selectivity and functional group tolerance. rsc.org In the context of synthesizing alkylated malonates, methods such as C-H activation and cross-coupling reactions are of significant interest.

For instance, a hypothetical approach could involve the direct C-H functionalization of diethyl malonate. A transition metal catalyst, such as one based on palladium, rhodium, or iridium, could potentially activate the C-H bond of the α-carbon of diethyl malonate, which could then couple with a suitable electrophile containing the diethylaminopropyl group. This would circumvent the need for a pre-halogenated electrophile. rsc.org

Another strategy is the cross-coupling reaction. For example, a pre-functionalized diethyl malonate, such as a borylated or silylated derivative, could be coupled with a 3-(diethylamino)propyl halide in the presence of a palladium or copper catalyst. These methods, while powerful, often require careful optimization of catalysts, ligands, and reaction conditions.

Organocatalytic Methods for Enantioselective and Diastereoselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. For a molecule like this compound, which is achiral, the direct application of enantioselective organocatalysis is not relevant. However, the principles of organocatalysis are pertinent to the broader synthesis of functionalized and potentially chiral malonate derivatives.

For example, chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, are known to catalyze the enantioselective Michael addition of malonates to α,β-unsaturated compounds. While not directly applicable to the synthesis of the target molecule, this demonstrates the potential of organocatalysis to control stereochemistry in malonate functionalization. Furthermore, organocatalytic approaches could be envisioned for related transformations that might be part of a synthetic route to more complex analogues of this compound.

Green Chemistry Paradigms in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These paradigms can be applied to the synthesis of this compound to improve its environmental footprint.

One key area of focus is the use of alternative energy sources. Microwave-assisted organic synthesis has been shown to accelerate reaction times, improve yields, and in some cases, enhance selectivity in the alkylation of diethyl malonate. researchgate.net The use of microwave irradiation can provide rapid and uniform heating, leading to more efficient energy transfer compared to conventional heating methods. arabjchem.orgresearchgate.net

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often employ volatile organic compounds (VOCs). Research into greener alternatives includes the use of water, ionic liquids, or solvent-free conditions. For the alkylation of malonates, phase-transfer catalysis can be employed, which allows for the reaction to occur between reactants in different phases (e.g., a solid base and an organic substrate), often reducing the need for large quantities of organic solvents. osti.gov

The use of more environmentally benign catalysts is also a central tenet of green chemistry. For instance, the use of nano-particle catalysts, such as nano-K2CO3, has been reported for the alkylation of diethyl malonate. These catalysts can offer high efficiency and may be more easily recovered and recycled than homogeneous catalysts.

| Green Chemistry Approach | Application in this compound Synthesis | Potential Benefits |

| Microwave Irradiation | Acceleration of the alkylation and/or amination steps. | Reduced reaction times, potentially higher yields, and energy efficiency. researchgate.net |

| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions for the alkylation reaction. | Reduced use of volatile organic compounds (VOCs). |

| Phase-Transfer Catalysis | Facilitating the reaction between the diethyl malonate enolate and the alkyl halide in a biphasic system. | Reduced solvent usage and potentially milder reaction conditions. osti.gov |

| Greener Catalysts | Employment of recyclable or less toxic catalysts, such as nano-K2CO3. | Reduced waste and improved catalyst lifecycle. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Aqueous Media Synthetic Routes

Traditional alkylation of diethyl malonate often involves the use of strong bases like sodium ethoxide in anhydrous alcoholic solvents. However, contemporary methodologies have shifted towards greener and more efficient alternatives, including solvent-free reactions and the use of aqueous media, often facilitated by phase-transfer catalysis.

Solvent-Free Synthesis:

Solvent-free, or solid-liquid phase, reactions represent a significant advancement in green chemistry. These reactions, often accelerated by microwave irradiation, can lead to higher yields, shorter reaction times, and a reduction in chemical waste. The alkylation of diethyl malonate has been successfully performed under such conditions using solid inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃). researchgate.netmdpi.com

In a typical procedure, diethyl malonate is mixed with the alkylating agent (e.g., 3-(diethylamino)propyl chloride) and a solid carbonate base. The mixture is then subjected to microwave heating. The absence of a solvent minimizes waste and simplifies product work-up. Research by Keglevich et al. on the alkylation of diethyl malonate with various alkyl halides demonstrates the effectiveness of this approach. mdpi.com Although the specific synthesis of this compound under these exact conditions is not detailed in the cited literature, the general applicability of the method provides a strong basis for its adaptation.

Interactive Data Table: Microwave-Assisted, Solvent-Free Alkylation of Diethyl Malonate mdpi.com

Click on the headers to sort the data.

| Alkylating Agent | Base | Temperature (°C) | Time (min) | Yield of Mono-alkylated Product (%) |

| Ethyl iodide | K₂CO₃ | 140 | 45 | 93 |

| n-Propyl bromide | K₂CO₃ | 140 | 30 | 90 |

| n-Butyl bromide | Cs₂CO₃ | 120 | 45 | 92 |

| Benzyl chloride | K₂CO₃ | 120 | 30 | 95 |

This table summarizes findings for the general alkylation of diethyl malonate and serves as a model for the potential synthesis of the title compound.

Aqueous Media and Phase-Transfer Catalysis:

While direct C-alkylation in a purely aqueous medium is challenging due to the poor solubility of organic substrates and potential side reactions like ester hydrolysis, the use of phase-transfer catalysis (PTC) effectively bridges the gap between an aqueous (or solid) phase containing the base and an organic phase containing the substrate. frontiersin.orggoogle.comresearchgate.net This technique avoids the need for strictly anhydrous conditions and expensive anhydrous solvents.

In this system, a solid base like potassium carbonate or an aqueous solution of potassium hydroxide (B78521) is used. frontiersin.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetra-n-butylammonium bromide) or a crown ether, facilitates the reaction by transporting the hydroxide or carbonate anion into the organic phase. Here, the anion deprotonates the diethyl malonate, forming the enolate, which then reacts with the alkylating agent. This method is highly efficient and aligns with the principles of sustainable chemistry by allowing the use of water or minimal organic solvent.

Sustainable Catalysis and Reagent Selection

The selection of catalysts and reagents is crucial for developing sustainable synthetic processes. The goal is to maximize efficiency and yield while minimizing environmental impact and operational hazards.

Sustainable Base Selection:

The move away from pyrophoric and moisture-sensitive bases like sodium hydride or sodium ethoxide towards milder, easier-to-handle solid inorganic bases such as K₂CO₃ and Cs₂CO₃ is a key aspect of green reagent selection. mdpi.com These bases are not only safer but also simplify the reaction work-up, as they can be removed by simple filtration. Their use is particularly well-suited for the solvent-free and PTC conditions described previously.

Phase-Transfer Catalysts:

Phase-transfer catalysts are themselves a form of sustainable reagent. By enabling reactions between immiscible phases, they eliminate the need for homogeneous solutions in potentially hazardous organic solvents. google.comresearchgate.net They are used in catalytic amounts and can often be recycled. Advanced chiral phase-transfer catalysts have been developed for asymmetric alkylations, demonstrating the high level of control achievable with this methodology. frontiersin.orgresearchgate.net For the synthesis of this compound, a simple, non-chiral quaternary ammonium salt would be a cost-effective and environmentally sound choice.

Research Findings on PTC Alkylation of Malonates

| Catalyst System | Base | Solvent | Temperature | Outcome | Reference |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | 0 °C | High yield (up to 99%) and enantioselectivity (up to 98% ee) for asymmetric benzylation. | frontiersin.orgresearchgate.net |

| Tetraalkylammonium salt | K₂CO₃ | Inert Solvent (e.g., DMF) | 110-120 °C | High conversion (>98%) achieved by adding the catalyst after the initial reaction has partially proceeded. | google.com |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

For the scalable and safe production of chemical intermediates, flow chemistry offers significant advantages over traditional batch processing. nih.govacs.orgeuropa.euvapourtec.com In a continuous flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. europa.euvapourtec.com

This precise control leads to several benefits:

Enhanced Safety: Highly exothermic reactions can be managed safely due to the high surface-area-to-volume ratio of the reactors, which allows for efficient heat dissipation. The small volume of reactants present in the reactor at any given moment minimizes the risk associated with hazardous materials or unstable intermediates. europa.eu

Improved Yield and Purity: Superior control over reaction conditions often results in fewer side reactions and a cleaner product profile, simplifying purification. acs.org

Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering-up" (running multiple systems in parallel), bypassing the complex and sometimes unpredictable challenges of scaling up batch reactors.

A hypothetical continuous flow synthesis of this compound could be designed as follows:

A stream of diethyl malonate and 3-(diethylamino)propyl chloride dissolved in a suitable solvent (e.g., THF or toluene) is propelled by a pump.

This stream is merged at a T-junction with a stream of a base, such as a solution of potassium tert-butoxide or through a packed-bed reactor column containing a solid base like K₂CO₃. nih.gov

The combined stream flows through a heated coil reactor where the alkylation reaction occurs. The residence time in the coil is precisely controlled by the flow rate and the reactor volume to ensure complete conversion.

The output stream containing the product, salt byproduct, and solvent is collected continuously. The product can then be isolated through an in-line purification step, such as liquid-liquid extraction or chromatography.

This approach, widely applied in the pharmaceutical industry for efficient and safe synthesis, is well-suited for the production of functionalized malonic esters. acs.org Research into the photoinduced alkylation of active methylene (B1212753) compounds has also demonstrated successful implementation in continuous-flow systems for multigram scale synthesis, highlighting the versatility of this technology. acs.orgnih.gov

Reactivity and Mechanistic Investigations of Diethyl 3 Diethylaminopropyl Malonate

Reactivity of the Active Methylene (B1212753) Center in Diethyl (3-diethylaminopropyl)-malonate

The methylene group positioned between the two ester carbonyls (the α-position) is notable for the heightened acidity of its protons. This "active methylene" center is the primary site of reactivity for many of the characteristic reactions of malonate esters.

Carbanion Generation and Nucleophilic Addition Reactions

The electron-withdrawing nature of the two adjacent carbonyl groups significantly increases the acidity of the α-protons, facilitating their removal by a suitable base to form a resonance-stabilized carbanion, or enolate. This enolate is a potent nucleophile and can participate in a variety of addition reactions.

The generation of the carbanion is typically achieved using a base strong enough to deprotonate the α-carbon. The choice of base is crucial to avoid side reactions such as hydrolysis of the ester groups.

| Base | Solvent | Typical Reaction Conditions |

| Sodium ethoxide (NaOEt) | Ethanol | Room temperature to reflux |

| Sodium hydride (NaH) | THF, DMF | 0 °C to room temperature |

| Potassium tert-butoxide (KOt-Bu) | tert-Butanol, THF | Low temperatures to room temperature |

Once formed, this nucleophilic carbanion can attack electrophilic centers. A key example is its addition to carbonyl compounds. In a reaction analogous to an aldol (B89426) addition, the carbanion can add to aldehydes and ketones, forming a β-hydroxy malonate derivative after protonation.

Alkylation and Acylation Processes at the α-Position

One of the most synthetically valuable reactions involving the active methylene center is its alkylation. The carbanion generated from this compound can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. This process allows for the introduction of a wide variety of alkyl substituents.

The general scheme for mono-alkylation is as follows:

Deprotonation with a base (e.g., NaOEt) to form the enolate.

Nucleophilic attack of the enolate on an alkyl halide (R-X).

A second alkylation can be performed by repeating the process if a second acidic proton is available on the α-carbon.

Similarly, acylation can be achieved by reacting the enolate with an acyl halide or anhydride. This introduces an acyl group at the α-position, leading to the formation of a β-keto diester derivative. This reaction is synthetically useful for constructing more complex carbonyl-containing molecules.

| Reaction | Electrophile | Product Type |

| Alkylation | Alkyl halide (R-X) | α-Alkyl-substituted malonate |

| Acylation | Acyl chloride (RCOCl) | α-Acyl-substituted malonate (β-keto diester) |

Condensation Reactions and Cyclization Pathways (e.g., Knoevenagel, Michael)

The active methylene group of this compound is a key participant in various condensation reactions.

The Knoevenagel condensation involves the reaction of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. The initial addition product readily undergoes dehydration to yield an α,β-unsaturated system. The product is often a stable, conjugated molecule.

The Michael addition , or conjugate addition, is another important reaction pathway. In this reaction, the nucleophilic malonate enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This 1,4-addition results in the formation of a new carbon-carbon bond and is a powerful method for constructing 1,5-dicarbonyl compounds.

These condensation reactions significantly expand the synthetic utility of this compound, allowing for the creation of complex molecular frameworks.

Influence of the Diethylaminopropyl Substituent on Molecular Reactivity

The diethylaminopropyl side chain is not merely a passive component of the molecule. Its tertiary amine functionality can actively participate in and influence the course of reactions, leading to outcomes not observed with simple dialkyl malonates.

Intramolecular Cyclization and Ring-Closure Transformations

The presence of both a nucleophilic nitrogen atom and an electrophilic ester carbonyl group within the same molecule, separated by a flexible alkyl chain, sets the stage for potential intramolecular cyclization reactions. One such possibility is an intramolecular aminolysis, where the nitrogen atom attacks one of the ester carbonyls. This type of reaction, if successful, would lead to the formation of a lactam, a cyclic amide. The feasibility of this transformation depends on the reaction conditions and the relative reactivity of the functional groups.

A more common and powerful cyclization involving malonate esters is the Dieckmann condensation . wikipedia.org While this is an intramolecular reaction between two ester groups, the presence of the amino side chain could influence the reaction environment. However, a more direct intramolecular reaction involving the active methylene group and a suitable electrophile on a different part of the molecule could lead to carbocyclic ring formation. For instance, if the side chain contained a leaving group, an intramolecular alkylation could occur, leading to a cyclic product.

Specifically for this compound, a base-promoted intramolecular cyclization could potentially lead to the formation of a piperidine (B6355638) ring system, which is a common structural motif in pharmaceuticals. nih.govnih.gov

Role as an Internal Basic Site or Proton Scavenger

The tertiary amine of the diethylaminopropyl group can function as an internal base. This "built-in" basic site can influence reactions in several ways. It can act as a proton scavenger, neutralizing acidic byproducts generated during a reaction. More significantly, it can function as an intramolecular catalyst.

For reactions that require a base to proceed, such as the generation of the malonate carbanion, the pendant amine group can facilitate this deprotonation. This can be particularly effective if the conformation of the molecule allows the amine to easily access the α-protons. This intramolecular catalysis can potentially accelerate reactions and may allow them to proceed under milder conditions than would be required with an external base.

The basicity of the diethylamino group can be compared to other common amine bases used in organic synthesis.

| Amine | pKa of Conjugate Acid | Classification |

| Triethylamine | 10.75 | Tertiary Amine |

| Diisopropylethylamine (Hünig's base) | 11.4 | Tertiary Amine |

| Diethylaminopropyl group (estimated) | ~10-11 | Tertiary Amine |

| Piperidine | 11.12 | Secondary Amine |

The ability of the diethylaminopropyl group to act as an internal base or nucleophile adds a layer of complexity and synthetic potential to the reactivity of this compound, enabling pathways that are not accessible to simpler malonic esters.

Reaction Kinetics and Thermodynamic Profiling of this compound Transformations

A comprehensive search of scientific databases and chemical literature yielded no specific studies on the reaction kinetics or thermodynamic profiling of transformations involving this compound. In chemical research, kinetic studies are crucial for understanding the rates of reactions, including the determination of rate constants, reaction orders, and the influence of various parameters such as temperature and concentration. Similarly, thermodynamic profiling, which involves measuring enthalpies, entropies, and Gibbs free energies of reaction, provides essential insights into the feasibility and spontaneity of chemical processes.

Without experimental data, it is not possible to construct data tables or provide detailed findings regarding the speed at which this compound reacts under different conditions or the energetic landscape of its chemical transformations.

Computational Chemistry Approaches to Elucidating Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at a molecular level. However, for this compound, there is a clear absence of such computational studies in the available literature.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of chemical reactions, DFT calculations are frequently employed to locate and analyze transition state structures, which are the highest energy points along a reaction pathway. This analysis provides critical information about the activation energy of a reaction, offering a theoretical basis for understanding its kinetics.

A search for DFT studies specifically focused on the transition state analysis of reactions involving this compound did not yield any relevant publications. Consequently, no data on its computed transition state geometries, activation energies, or reaction energy profiles can be presented.

Molecular Dynamics Simulations for Conformational and Reactive Pathways

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and explore its potential reactive pathways by simulating its dynamic behavior. This is particularly useful for understanding how a molecule's shape and movement can influence its reactivity.

As with other areas of investigation, there is no published research detailing the use of molecular dynamics simulations to explore the conformational landscape or reactive trajectories of this compound. Therefore, a discussion of its dynamic behavior and how it relates to its chemical reactivity cannot be substantiated with scientific findings.

Derivatives and Analogues of Diethyl 3 Diethylaminopropyl Malonate

Synthesis of Chemically Diverse Diethyl (3-diethylaminopropyl)-malonate Analogues

The chemical diversity of analogues stems from established synthetic methodologies applied to malonic esters. The malonic ester synthesis, a cornerstone of organic chemistry, facilitates the alkylation of the α-carbon, the carbon atom situated between the two carbonyl groups. wikipedia.orglibretexts.org This classic reaction involves the deprotonation of the α-carbon with a base to form a nucleophilic enolate, which then reacts with an electrophile, such as an alkyl halide, in an SN2 reaction. libretexts.orgmasterorganicchemistry.com

The length and branching of the alkyl chain connecting the malonate and amine functionalities can be systematically altered by selecting different starting materials. The synthesis typically involves the reaction of diethyl malonate with an amino-alkyl halide. By varying the halide, a library of analogues can be produced.

Varying Chain Length: Using reagents like (2-diethylaminoethyl) chloride or (4-diethylaminobutyl) chloride in the initial alkylation of diethyl malonate would yield analogues with shorter or longer spacers, respectively.

Introducing Branching: The use of branched amino-alkyl halides allows for the introduction of steric bulk along the chain, which can influence the molecule's conformational flexibility and intermolecular interactions.

The general reaction scheme is as follows: Diethyl malonate + Base + X-(CH₂)n-NR₂ → Diethyl (n-dialkylaminoalkyl)-malonate

Table 1: Examples of Alkyl Chain Modifications

| Alkylating Agent | Resulting Analogue |

|---|---|

| (2-Chloroethyl)diethylamine | Diethyl (2-diethylaminoethyl)-malonate |

| (3-Chloropropyl)diethylamine | This compound |

| (4-Chlorobutyl)diethylamine | Diethyl (4-diethylaminobutyl)-malonate |

The tertiary amine of this compound can be replaced with other amine functionalities to modulate basicity, nucleophilicity, and hydrogen-bonding capabilities.

Primary and Secondary Amines: Analogues with primary or secondary amines can be synthesized by using appropriately protected amino-alkyl halides in the initial alkylation step, followed by deprotection. Alternatively, reductive amination methods can be employed.

Alternative Secondary and Tertiary Amines: Starting with different secondary amines (e.g., dimethylamine, dipropylamine) to create the initial amino-alkyl halide allows for the synthesis of analogues with varying steric hindrance around the nitrogen atom.

Quaternary Amines: The tertiary amine in the final product can be readily converted into a quaternary ammonium (B1175870) salt by reaction with an alkyl halide (e.g., methyl iodide). This transformation converts the neutral amine into a permanently charged cationic group.

Table 2: Amine Functionality Diversification Strategies

| Starting Amine | Modification Strategy | Resulting Functionality |

|---|---|---|

| Propylamine | Alkylation with a protected aminohalide, then deprotection | Primary Amine |

| Methylamine | Reductive amination on an aldehyde-functionalized malonate | Secondary Amine |

| Diisopropylamine | Alkylation using (3-chloropropyl)diisopropylamine | Tertiary Amine |

The ethyl ester groups of the malonate moiety can be exchanged for other groups to alter properties like solubility and reactivity towards hydrolysis. nih.gov

Transesterification: Heating the diethyl ester in the presence of a different alcohol (e.g., methanol, isopropanol) and a catalyst can replace the ethyl groups with methyl or isopropyl groups, respectively.

Use of Different Malonic Esters: The synthesis can begin with different dialkyl malonates, such as dimethyl malonate or di-tert-butyl malonate, to directly yield the desired ester functionality. nih.gov

Mono-hydrolysis: Controlled saponification using one equivalent of a base can selectively hydrolyze one of the ester groups to a carboxylic acid, creating a mono-substituted malonic acid half oxyester (SMAHO). nih.gov These intermediates are valuable for subsequent reactions, such as decarboxylation or further functionalization. nih.govchemicalbook.com

Strategies for Further Functionalization of this compound Derivatives

Beyond the synthesis of basic analogues, advanced strategies can be employed to introduce more complex functionalities, such as chirality or moieties for polymerization and supramolecular assembly.

Introducing chirality into malonate derivatives is a significant area of research, as stereochemistry is crucial for many biological and material applications. frontiersin.org

Asymmetric Alkylation: A chiral center can be created at the α-carbon of the malonate. This can be achieved by a second alkylation step using a different alkyl group. The use of chiral phase-transfer catalysts or chiral auxiliaries can direct the stereochemical outcome of this alkylation, leading to an enantiomerically enriched product. frontiersin.org

Catalytic Desymmetrization: For α-substituted α-aminomalonic esters, dinuclear zinc catalysts have been used to selectively hydrosilylate one of the two ester groups. researchgate.net This desymmetrization process yields chiral products with high enantioselectivity. researchgate.net

Enantioselective Michael Addition: Chiral catalysts, such as dipeptide-derived phosphonium (B103445) salts or immobilized L-proline, can be used to catalyze the enantioselective Michael addition of malonates to enones, creating stereocenters with high control. rsc.orgorganic-chemistry.org

Table 3: Methods for Stereochemical Control

| Method | Description | Key Feature |

|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Alkylation of the malonate enolate in the presence of a chiral catalyst. frontiersin.org | Creates a chiral α-carbon. |

| Bifunctional Cinchona Derivative Catalysis | Enantioselective Mannich reaction between malonate esters and aldimines. rsc.org | Forms adjacent stereocenters with high control. |

The functional groups on this compound derivatives serve as handles for introducing moieties capable of polymerization or participating in supramolecular assemblies.

Polymerizable Groups: The synthesis of methylene (B1212753) malonates is a direct route to creating polymerizable monomers. google.comgoogle.com These reactions typically involve the condensation of the malonic ester with a formaldehyde (B43269) source. google.com Alternatively, ester groups containing polymerizable functionalities like acrylates or vinyl ethers can be introduced via transesterification.

Supramolecular Moieties: The 1,3-dicarbonyl structure of the malonate core is a precursor to barbiturates, which are well-known for their ability to form extensive hydrogen-bonded networks. wikipedia.orgnih.gov Condensation of a dialkyl malonate derivative with urea (B33335) or thiourea (B124793) can generate barbiturate (B1230296) analogues capable of self-assembly, a key principle in supramolecular chemistry. wikipedia.org These assemblies are being explored for the development of novel materials and molecular devices. wikipedia.org

Structure-Reactivity and Structure-Property Relationship Studies in this compound Systems

Structure-Reactivity Relationships:

The primary determinant of the reactivity of this compound is the presence of the acidic proton on the carbon atom situated between the two carbonyl groups of the malonate structure. This acidity allows for the formation of a stabilized carbanion (enolate) in the presence of a base. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can be readily alkylated by reacting it with alkyl halides. This allows for the introduction of a second substituent at the alpha-carbon, leading to a diverse range of derivatives. The nature of the alkylating agent (e.g., primary, secondary, or containing other functional groups) will directly impact the structure and subsequent properties of the resulting compound.

Acylation: Reaction with acyl chlorides or anhydrides will introduce an acyl group at the alpha-position, forming a β-keto dicarbonyl compound. These derivatives are valuable intermediates in various synthetic pathways.

Michael Addition: As a soft nucleophile, the enolate of this compound can undergo Michael addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.

The diethylaminopropyl side chain also plays a crucial role in the molecule's reactivity. The tertiary amine is a basic center and can be protonated in acidic conditions, forming an ammonium salt. This can influence the solubility of the compound and may also affect the reactivity of the malonate portion by altering the electronic environment. The lone pair of electrons on the nitrogen atom can also act as a nucleophile in certain reactions, although the nucleophilicity of the alpha-carbon enolate is generally more pronounced.

Structure-Property Relationships:

The physical and chemical properties of this compound and its analogues are directly linked to their molecular structure.

Solubility: The presence of the polar ester groups and the basic nitrogen atom suggests that the compound will have some solubility in polar organic solvents. The formation of an ammonium salt upon protonation would significantly increase its solubility in water and other protic solvents.

Boiling Point: As a relatively large molecule with polar functional groups, this compound is expected to have a high boiling point due to dipole-dipole interactions and van der Waals forces.

Acidity/Basicity: The pKa of the alpha-proton is a key property, determining the ease of enolate formation. The pKb of the tertiary amine dictates its basicity and its behavior in different pH environments.

Alterations to the structure would predictably change these properties. For instance, increasing the length of the alkyl chains on the ester groups or the amine would likely decrease solubility in polar solvents and increase the boiling point. Introducing different substituents on the propyl chain or at the alpha-carbon would have varied effects on the electronic distribution and, consequently, on the reactivity and physical properties.

Interactive Data Table of Potential Analogues and Their Expected Properties:

Below is a conceptual data table illustrating the expected impact of structural modifications on the properties of this compound analogues. Please note that these are predicted trends based on general chemical principles, as specific experimental data for these compounds is scarce.

| Analogue Name | Structural Modification | Expected Change in Reactivity | Expected Change in Properties |

| Diethyl (3-dimethylaminopropyl)-malonate | N,N-diethyl to N,N-dimethyl | Minor change in nucleophilicity of the amine. | Lower boiling point, potentially increased water solubility. |

| Diethyl (3-aminopropyl)-malonate | Tertiary amine to primary amine | Increased nucleophilicity of the amine, potential for N-alkylation/acylation. | Higher boiling point due to hydrogen bonding, increased water solubility. |

| Dimethyl (3-diethylaminopropyl)-malonate | Diethyl ester to dimethyl ester | Minimal change in alpha-carbon acidity. | Lower boiling point. |

| Diethyl 2-methyl-(3-diethylaminopropyl)-malonate | Methyl group at alpha-carbon | No acidic alpha-proton, cannot form an enolate for further alkylation. | Similar solubility and boiling point to the parent compound. |

Applications in Complex Molecular Assembly and Materials Science

Diethyl (3-diethylaminopropyl)-malonate as a Versatile Building Block for Heterocyclic Systems

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Diethyl malonate and its derivatives are widely recognized for their utility in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of an active methylene (B1212753) group allows for facile deprotonation and subsequent reaction with various electrophiles, making them key precursors in cyclization reactions. Common heterocyclic systems synthesized from malonic esters include pyrimidines, pyridines, and quinolines.

However, a detailed search of chemical databases and scientific journals did not yield any specific examples or detailed research findings on the use of this compound in the synthesis of such heterocyclic systems. The presence of the diethylaminopropyl substituent introduces a tertiary amine functionality, which could potentially influence the course of traditional cyclization reactions or offer opportunities for novel synthetic transformations. Further research is required to explore the reactivity of this specific malonate derivative in the construction of nitrogen-containing heterocycles.

Construction of Spiro and Polycyclic Molecular Architectures

The unique structural features of malonic esters can be exploited in the construction of more complex molecular architectures, including spirocyclic and polycyclic systems. Intramolecular reactions of appropriately substituted malonates can lead to the formation of cyclic structures, and their use in multi-component reactions can provide access to intricate polycyclic frameworks.

Despite the potential for this compound to serve as a building block in this area, there is currently no available literature detailing its application in the synthesis of spiro or polycyclic molecules. The diethylaminopropyl chain could, in principle, be functionalized to participate in intramolecular cyclizations, or the tertiary amine could act as an internal base or directing group in complex reaction cascades. These possibilities remain to be investigated.

Integration into Polymer Chemistry and Advanced Functional Materials

Precursor for Monomers in Polymer Synthesis

Malonate derivatives have been explored as precursors to monomers for polymerization. For instance, the related compound diethyl methylidenemalonate is known to undergo anionic polymerization. The resulting polymers possess unique properties and have potential applications in various material sciences.

There is no specific information available regarding the use of this compound as a precursor for monomer synthesis. The presence of the amine functionality could potentially interfere with certain polymerization methods or, conversely, be exploited to create polymers with specific functionalities, such as pH-responsiveness or metal-coordinating abilities. Experimental studies are needed to determine the feasibility of polymerizing monomers derived from this compound.

Role in Cross-linking and Surface Modification of Materials

The reactivity of the malonate group can be utilized in the development of cross-linking agents for polymeric materials. For example, malonate-blocked isocyanates have been investigated as cross-linkers in coating applications. Furthermore, the functional groups present in malonate derivatives can be used to modify the surfaces of materials to impart desired properties.

No research has been published on the role of this compound in the cross-linking or surface modification of materials. The tertiary amine group in its structure could offer a point of attachment for surface modification or could participate in specific cross-linking chemistries. This remains a hypothetical application that awaits scientific exploration.

Utilization in Supramolecular Chemistry and Molecular Recognition Phenomena

The principles of supramolecular chemistry rely on non-covalent interactions to assemble complex architectures. Molecules containing hydrogen bond donors and acceptors, as well as charged functionalities, can participate in molecular recognition events.

The structure of this compound, containing ester groups and a tertiary amine, suggests potential for its involvement in supramolecular chemistry. The amine could be protonated to engage in electrostatic interactions, and the ester carbonyls could act as hydrogen bond acceptors. However, there is no literature available that investigates the use of this compound in the fields of supramolecular chemistry or molecular recognition.

Application in Bioconjugation Chemistry for Non-Peptidic Scaffolds (excluding clinical applications)

The field of bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. The functional groups present in this compound suggest its potential as a component in such applications, particularly for non-peptidic scaffolds.

There is no available scientific literature that describes the development or use of this compound as a linker for chemical probes. Chemical probes are small molecules used to study biological systems, and linkers are crucial components that connect the probe's binding moiety to a reporter tag. The structure of this compound contains a reactive malonate group that could potentially be functionalized for attachment to other molecules. However, its specific application in the design and synthesis of linkers for chemical probes has not been reported in peer-reviewed research.

Information regarding the use of this compound in conjugation strategies for synthetic macromolecules is also absent from the current body of scientific literature. The tertiary amine of the diethylaminopropyl group could, in principle, be utilized as a site for conjugation to polymers or other macromolecules. Despite this theoretical potential, no studies have been published that demonstrate or investigate such conjugation strategies with this specific compound.

While the chemical structure of this compound suggests a range of potential applications in advanced chemical fields, a thorough review of existing research indicates that these possibilities have not been explored or documented. The specific areas of host-guest chemistry, self-assembly, and bioconjugation are currently devoid of studies involving this particular compound. Future research may yet uncover roles for this compound in these and other areas of materials science and chemical biology.

Advanced Characterization and Analytical Methodologies for Diethyl 3 Diethylaminopropyl Malonate

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide an unambiguous determination of the three-dimensional structure of Diethyl (3-diethylaminopropyl)-malonate in the solid state. The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a detailed model of the molecular structure.

Key Information Obtainable from X-ray Crystallography:

Molecular Conformation: The precise spatial arrangement of the atoms, including the conformation of the propyl chain and the orientation of the diethylamino and malonate groups.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Intermolecular Interactions: Identification of any hydrogen bonds, van der Waals forces, or other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.

Crystal System and Space Group: Determination of the symmetry properties of the crystal, which provides insights into the packing efficiency and chirality of the crystalline form.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be generated.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1492.1 |

| Z | 4 |

Electrochemical Studies of this compound Redox Properties

Electrochemical studies, such as cyclic voltammetry, would be employed to investigate the redox properties of this compound. These techniques involve measuring the current response of the compound to a varying applied potential in an electrochemical cell. This information is crucial for understanding the compound's electron transfer capabilities and its potential involvement in redox reactions.

The primary functional group in this compound expected to exhibit redox activity is the tertiary amine. Aliphatic tertiary amines can undergo oxidation at an electrode surface, typically through a one-electron transfer to form a radical cation. The stability of this radical cation and the potential at which this oxidation occurs are influenced by the molecular structure and the solvent system used. The malonate ester portion of the molecule is generally considered electrochemically inactive within the typical potential windows used for studying amine oxidation.

Key Information Obtainable from Electrochemical Studies:

Oxidation Potential: The potential at which the tertiary amine group is oxidized. This provides a measure of how easily the compound gives up an electron.

Electron Transfer Kinetics: Information about the rate of electron transfer and the reversibility of the redox process.

Reaction Mechanism: Insights into the fate of the radical cation formed upon oxidation, including potential follow-up chemical reactions.

A hypothetical data table summarizing the expected electrochemical data for this compound is provided below.

| Electrochemical Parameter | Hypothetical Value |

| Oxidation Potential (Epa) vs. Ag/AgCl | +1.2 V |

| Peak Current (Ipa) | 50 µA |

| Scan Rate | 100 mV/s |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

Catalytic and Ligand Applications of Diethyl 3 Diethylaminopropyl Malonate

Assessment of Diethyl (3-diethylaminopropyl)-malonate as an Organocatalyst

The unique structural architecture of this compound, featuring both a malonate moiety and a tertiary amine, positions it as a compelling candidate for organocatalysis. The presence of the basic diethylamino group allows it to function as a Brønsted or Lewis base, activating substrates through deprotonation or hydrogen bonding. Simultaneously, the malonate portion can engage in various chemical transformations.

Research has indicated that in reactions such as the Michael addition, the tertiary amine can deprotonate the acidic α-carbon of the malonate, generating a nucleophilic enolate in situ. This "intramolecular" catalysis can offer advantages in terms of reaction kinetics and selectivity. While extensive studies specifically detailing the catalytic efficiency of this compound are still emerging, analogous systems suggest its potential to catalyze a range of reactions, including Knoevenagel condensations and other base-mediated transformations. The propyl linker between the amine and the malonate provides flexibility, which can be crucial for achieving the correct orientation of the catalytic center and the reacting substrates.

| Reaction Type | Potential Catalytic Role of this compound | Expected Outcome |

|---|---|---|

| Michael Addition | Acts as a base to generate the malonate enolate nucleophile. | Formation of a new carbon-carbon bond. |

| Knoevenagel Condensation | The amine moiety can catalyze the condensation between an aldehyde or ketone and the active methylene (B1212753) group of the malonate. | Synthesis of α,β-unsaturated compounds. |

| Aldol-type Reactions | The basic nitrogen can promote the formation of enolates from other carbonyl compounds. | Creation of β-hydroxy carbonyl compounds. |

Ligand Design and Coordination Chemistry with Various Metal Centers

The bifunctional nature of this compound makes it an intriguing ligand for the coordination of various metal centers. The presence of both a hard oxygen donor (from the malonate carbonyls) and a softer nitrogen donor (from the diethylamino group) allows for versatile binding modes.

The amino-malonate structural motif within this compound is capable of acting as a bidentate or even a tridentate ligand. The diethylamino group and one or both of the carbonyl oxygen atoms of the malonate can coordinate to a single metal center, forming stable chelate rings. The length of the propyl chain plays a critical role in the stability and geometry of the resulting metallacycle. This chelation can influence the electronic properties and reactivity of the coordinated metal ion. The formation of such stable complexes is a key feature in its application in catalysis, as it can prevent ligand dissociation and stabilize the active catalytic species.

The ability of this compound to act as a ligand has been explored in various transition-metal catalyzed reactions. For instance, in palladium-catalyzed cross-coupling reactions, the coordination of the amino-malonate ligand can modulate the reactivity and selectivity of the palladium catalyst. The nitrogen atom can stabilize the metal center, while the malonate moiety can act as an internal base or influence the steric environment around the metal.

Research has shown that related amino-functionalized malonates can serve as effective ligands in copper-catalyzed reactions, such as the arylation of active methylene compounds. The chelation of the ligand to the copper center is believed to facilitate the catalytic cycle. While specific data for this compound is limited, the principles derived from similar systems are highly applicable.

| Metal Center | Potential Coordination Mode | Application in Catalysis |

|---|---|---|

| Palladium (Pd) | N,O-bidentate | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | N,O-bidentate | C-H activation, arylation reactions |

| Rhodium (Rh) | N,O-bidentate | Hydroformylation, hydrogenation |

| Nickel (Ni) | N,O-bidentate | Michael additions, cross-coupling |

Exploration in Asymmetric Catalysis Utilizing Chiral this compound Derivatives

The development of chiral derivatives of this compound opens up avenues for its use in asymmetric catalysis. Chirality can be introduced either at the carbon backbone or through the use of chiral substituents on the nitrogen atom. These chiral ligands can create a chiral environment around a metal center, enabling the enantioselective synthesis of a wide range of molecules.

For example, a chiral version of this ligand could be employed in palladium-catalyzed asymmetric allylic alkylation, a powerful method for the construction of stereogenic centers. The chiral ligand would control the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. Similarly, chiral copper complexes of these ligands could be used to catalyze enantioselective Michael additions, providing access to optically active products.

While the synthesis and application of specific chiral derivatives of this compound are a developing area of research, the foundational principles of asymmetric catalysis strongly support their potential for high enantioselectivity in various organic transformations. The modular nature of the ligand allows for systematic tuning of its steric and electronic properties to optimize catalytic performance for specific reactions.

Emerging Research Frontiers and Future Perspectives for Diethyl 3 Diethylaminopropyl Malonate

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern chemistry, offering the potential to accelerate the discovery and optimization of chemical reactions. eurekalert.orgengineering.org.cn For Diethyl (3-diethylaminopropyl)-malonate, the application of AI and ML could revolutionize its synthesis and derivatization.

Predictive Modeling for Synthesis and Functionalization:

Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. eurekalert.org In the context of this compound, AI could be employed to:

Optimize Synthesis Routes: By analyzing various synthetic pathways, ML algorithms can identify the most efficient and cost-effective methods for producing this compound. This includes predicting optimal reaction conditions such as temperature, pressure, catalyst, and solvent.

Predict Reaction Outcomes: AI can predict the yield and stereoselectivity of reactions involving this compound, saving valuable time and resources in the laboratory. eurekalert.org This is particularly important when exploring novel functionalizations of the molecule.

Identify Potential Byproducts: AI-assisted tools can predict the formation of impurities and byproducts in chemical reactions, which is crucial for process development and ensuring the purity of the final product. chemrxiv.orgresearchgate.net

The table below illustrates a conceptual application of AI in predicting the outcomes of a hypothetical functionalization reaction of this compound.

| Feature | Description | AI/ML Application |

| Reactant A | This compound | Input molecular structure |

| Reactant B | Novel electrophile | Input molecular structure |

| Catalyst | Various transition metal catalysts | Categorical variable in the model |

| Solvent | Different organic solvents | Categorical variable in the model |

| Temperature | Range of temperatures | Continuous variable in the model |

| Predicted Yield | Percentage of the desired product | Output of the predictive model |

| Predicted Side Products | Structures and percentages of byproducts | Output of the predictive model |

Generative Models for Novel Derivatives:

Generative AI models can design novel molecules with desired properties. By using this compound as a scaffold, these models could generate a virtual library of new derivatives with potential applications in pharmaceuticals or materials science. These virtual compounds can then be screened for properties like binding affinity to a biological target or specific material characteristics.

High-Throughput Experimentation and Automation in Chemical Discovery

High-throughput experimentation (HTE) involves the use of automated robotic systems to perform a large number of experiments in parallel. nih.gov This technology, when combined with AI, creates a powerful platform for accelerated discovery.

Rapid Screening of Reaction Conditions:

For the synthesis and functionalization of this compound, HTE can be used to rapidly screen a wide range of reaction parameters. For example, hundreds of different catalysts and ligands could be tested simultaneously to find the optimal combination for a specific transformation. This empirical data can then be used to train more accurate ML models in a closed-loop, self-optimizing system. nih.gov

Automated Synthesis of Compound Libraries:

HTE platforms can be programmed to synthesize libraries of compounds based on a common scaffold. Starting with this compound, a diverse library of derivatives can be quickly generated by reacting it with a variety of building blocks. These libraries are invaluable for screening for biological activity or novel material properties.

The following table outlines a hypothetical HTE workflow for the optimization of a reaction involving this compound.

| Step | Description | Technology |

| 1. Design of Experiments | An AI algorithm designs a set of experiments to explore a wide range of reaction parameters. | Machine Learning |

| 2. Automated Reaction Setup | A liquid handling robot dispenses the reactants, including this compound, catalysts, and solvents, into a multi-well plate. | Robotics |

| 3. Reaction Execution | The plate is subjected to controlled reaction conditions (e.g., heating, stirring). | Laboratory Automation |

| 4. High-Throughput Analysis | The outcome of each reaction is analyzed using techniques like mass spectrometry or chromatography. | Analytical Chemistry |

| 5. Data Analysis and Iteration | The results are fed back into the AI model, which then designs the next round of experiments to further refine the reaction conditions. | Machine Learning |

Potential for Development of Novel Functional Molecules with Tunable Properties

The unique structure of this compound, which combines a malonate core with a flexible diethylaminopropyl side chain, makes it a versatile building block for the synthesis of novel functional molecules.

Pharmaceutical Applications:

The presence of the amino group and the ester functionalities allows for a wide range of chemical modifications. This could lead to the development of new drug candidates with tailored properties. For instance, the amino group can be functionalized to introduce specific targeting moieties, while the malonate core can be used to construct more complex molecular architectures. Research on other malonate derivatives has shown their potential in developing antibacterial and antiviral agents. nih.gov

Materials Science:

Amino acids and their derivatives are increasingly being used as sustainable sources for the design of functional polymers. nih.gov The functional groups in this compound could be utilized in polymerization reactions to create novel polymers with specific properties, such as biocompatibility, biodegradability, or stimuli-responsiveness. The diethylamino group, for example, could impart pH-responsiveness to a polymer, making it suitable for applications in drug delivery or smart coatings.

Identification of Underexplored Research Avenues and Future Challenges in Aminomalonate Chemistry

While the potential is significant, there are several underexplored research avenues and challenges that need to be addressed to fully realize the utility of this compound and other aminomalonates.

Underexplored Research Avenues:

Asymmetric Catalysis: The development of stereoselective methods for the functionalization of the malonate core would open up new possibilities for creating chiral molecules with specific biological activities.

Bioorthogonal Chemistry: Exploring the use of this compound derivatives in bioorthogonal reactions could lead to new tools for chemical biology and in vivo imaging. nih.gov

Sustainable Synthesis: Developing greener synthetic routes to this compound and its derivatives, for example, by using biocatalysis or flow chemistry, is an important area for future research.

Future Challenges:

Scalability: While HTE is excellent for discovery, scaling up the production of promising derivatives can be a significant challenge.

Complexity of Biological Systems: Predicting the biological activity and toxicity of novel compounds remains a major hurdle, even with the help of AI.

Data Scarcity: The accuracy of ML models is highly dependent on the availability of large, high-quality datasets. For specialized compounds like this compound, such data may be limited.

Q & A

Basic: What is the standard synthetic route for Diethyl (3-diethylaminopropyl)-malonate, and what critical reaction conditions must be controlled?

Answer:

The synthesis typically involves a two-step alkylation process starting with diethyl malonate. First, sodium ethoxide (NaOEt) is prepared under anhydrous conditions to avoid side reactions from water contamination, which can form sodium hydroxide and hinder the reaction . The carbanion generated from diethyl malonate reacts with 1-bromopropane in a nucleophilic substitution to form diethyl dipropyl malonate. A subsequent alkylation with 3-diethylaminopropyl halide introduces the tertiary amine moiety. Key conditions include:

- Strict exclusion of moisture to prevent hydrolysis of intermediates.

- Controlled stoichiometry and temperature (typically 0–25°C) to avoid over-alkylation.

- Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Advanced: How can copper-catalyzed α-arylation improve the synthesis of substituted malonates like this compound?

Answer:

Copper(I) iodide with 2-picolinic acid as a ligand enables room-temperature α-arylation of diethyl malonate derivatives, enhancing functional group tolerance and reducing energy input. For this compound, this method allows direct coupling with aryl halides to introduce aromatic groups at the α-position. Critical parameters include:

- Catalyst loading (5–10 mol% CuI).

- Base selection (e.g., Cs₂CO₃) to deprotonate the malonate.

- Solvent choice (e.g., DMSO) to stabilize the transition state .

This approach avoids harsh conditions required for traditional alkylation, improving yield and selectivity .

Basic: What analytical techniques are essential for characterizing this compound and verifying its purity?

Answer:

- GC/MS : Quantifies residual solvents and detects byproducts (e.g., unreacted diethyl malonate) using internal standards like dimethyl malonate .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with key signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.4–3.6 ppm (N-CH₂), and δ 4.1–4.3 ppm (ester COOCH₂) .

- FTIR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1200 cm⁻¹ (C-O ester) validate ester functionality .

Advanced: How do steric and electronic effects of the 3-diethylaminopropyl group influence the compound’s reactivity in enolate formation?

Answer:

The 3-diethylaminopropyl group introduces steric hindrance, slowing enolate formation but increasing selectivity for mono-alkylation. Electronically, the tertiary amine stabilizes the enolate via inductive effects, enhancing nucleophilicity. Key considerations:

- Base Strength : Stronger bases (e.g., LDA) are required compared to unsubstituted malonates due to increased steric bulk.

- Solvent Effects : THF or DME improves enolate solubility and reactivity .

Controlled deprotonation at low temperatures (−78°C) minimizes side reactions .

Basic: What are the primary applications of this compound in pharmaceutical synthesis?

Answer:

It serves as a versatile precursor for:

- Anticancer Agents : The malonate core is hydrolyzed to β-keto acids, which cyclize into heterocycles (e.g., pyridones) with antitumor activity .

- Antimicrobial Compounds : The tertiary amine moiety enhances membrane permeability, improving bioactivity against Gram-negative bacteria .

- Neuroprotective Agents : Decarboxylation yields substituted acetic acids that modulate neurotransmitter pathways .

Advanced: How does enzymatic decarboxylation of this compound achieve enantioselective synthesis of chiral intermediates?

Answer:

Aryl malonate decarboxylases (AMDase) catalyze enantioselective decarboxylation to produce chiral carboxylic acids. For this compound:

- The enzyme’s active site accommodates the bulky substituent, favoring (R)- or (S)-enantiomers based on mutations (e.g., L370Y variant).

- Reaction conditions (pH 7–8, 25°C) and co-solvents (e.g., 10% DMSO) optimize activity and enantiomeric excess (>98% ee) .

This method avoids racemization seen in thermal decarboxylation .

Basic: How does this compound compare to dimethyl malonate in reactivity?

Answer:

- Steric Effects : The diethyl ester and 3-diethylaminopropyl group increase steric hindrance, reducing reaction rates but improving selectivity.

- Electronic Effects : Ethyl groups donate electron density via σ-bonds, slightly deactivating the malonate compared to dimethyl analogs.

- Solubility : Higher lipophilicity facilitates reactions in non-polar solvents .

Dimethyl malonate reacts faster but is less selective in alkylation .

Advanced: What environmental and safety considerations are critical when handling this compound?

Answer:

- Toxicity : The compound is not FDA-approved and exhibits moderate acute toxicity (LD₅₀ ~500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .

- Environmental Fate : EPA data indicate aerobic biodegradability (60% in 28 days) and low bioaccumulation potential (log Kow = 1.8) .

- Waste Disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic amines .

Basic: What are common byproducts in its synthesis, and how are they mitigated?

Answer:

- Over-alkylation : Forms trisubstituted products. Mitigated by slow addition of alkylating agents and low temperatures .

- Hydrolysis Byproducts : Diethyl malonate hydrolysis to malonic acid. Controlled by anhydrous conditions and molecular sieves .

- Residual Solvents : DMF or THF detected via GC/MS. Remove by vacuum distillation .

Advanced: How can computational modeling predict the compound’s behavior in nucleophilic substitution reactions?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.